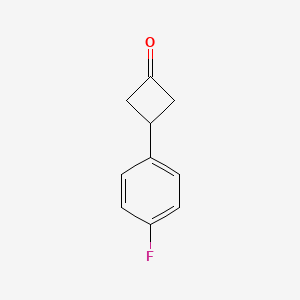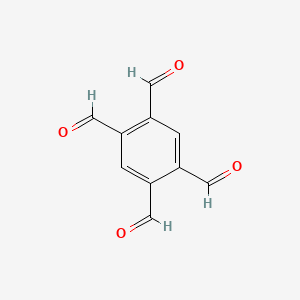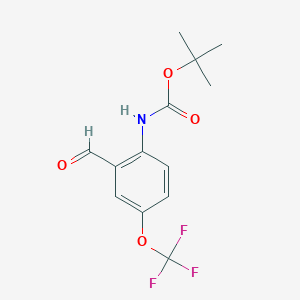
3-(ピペリジン-4-イル)ベンジルカルバミン酸tert-ブチル
概要
説明
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a chemical compound that features a tert-butyl group, a piperidine ring, and a benzylcarbamate moiety
科学的研究の応用
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor binding.
作用機序
Target of Action
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation.
Mode of Action
The compound interacts with its protein targets by binding to them. This binding flags the proteins for degradation, a process that is facilitated by the PROTAC . The compound’s mode of action is thus primarily through the initiation of protein degradation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and degradation. By marking certain proteins for degradation, the compound can influence these pathways and their downstream effects. The specific pathways and effects would depend on the proteins that are targeted, which can vary based on the specific protac that the compound is a part of .
Result of Action
The result of the compound’s action is the degradation of its target proteins. This can have various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the proteins are involved in a disease process, their degradation could potentially slow or stop the progression of the disease .
生化学分析
Biochemical Properties
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including proteases and esterases, through its carbamate group. The nature of these interactions often involves the formation of covalent bonds between the carbamate group and the active site of the enzyme, leading to enzyme inhibition. Additionally, tert-butyl 3-(piperidin-4-yl)benzylcarbamate can interact with proteins and other biomolecules, potentially affecting their function and stability .
Cellular Effects
The effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate on cellular processes are diverse and depend on the specific cell type and experimental conditions. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, tert-butyl 3-(piperidin-4-yl)benzylcarbamate can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tert-butyl 3-(piperidin-4-yl)benzylcarbamate exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, resulting in inhibition or activation of their activity. For example, the carbamate group of tert-butyl 3-(piperidin-4-yl)benzylcarbamate can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate in laboratory settings are influenced by factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over time, particularly in the presence of light or heat. Long-term exposure to tert-butyl 3-(piperidin-4-yl)benzylcarbamate can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 3-(piperidin-4-yl)benzylcarbamate vary with different dosages. At low doses, this compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable effect. Additionally, high doses of tert-butyl 3-(piperidin-4-yl)benzylcarbamate may result in toxic or adverse effects, such as organ damage or systemic toxicity.
Metabolic Pathways
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and cellular conditions .
Transport and Distribution
The transport and distribution of tert-butyl 3-(piperidin-4-yl)benzylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins may facilitate the distribution of tert-butyl 3-(piperidin-4-yl)benzylcarbamate to specific cellular compartments or tissues, influencing its biological activity .
Subcellular Localization
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate exhibits specific subcellular localization, which can impact its activity and function. This compound may be targeted to particular organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of tert-butyl 3-(piperidin-4-yl)benzylcarbamate can influence its interactions with biomolecules and its overall biological effects .
準備方法
The synthesis of tert-butyl 3-(piperidin-4-yl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(piperidin-4-yl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
化学反応の分析
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
類似化合物との比較
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound also features a piperidine ring and a tert-butyl group but differs in the substitution pattern on the aromatic ring.
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of a benzylcarbamate moiety, leading to different chemical and biological properties.
特性
IUPAC Name |
tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-5-4-6-15(11-13)14-7-9-18-10-8-14/h4-6,11,14,18H,7-10,12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFONSPCWQUCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467773 | |
| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725228-49-9 | |
| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)







